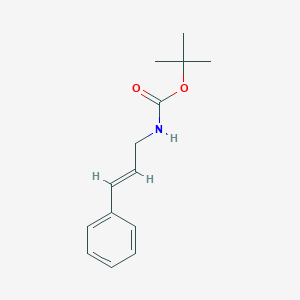

tert-Butyl cinnamylcarbamate

Description

tert-Butyl cinnamylcarbamate is a carbamate derivative featuring a tert-butyl group and a cinnamyl (styryl) moiety. The tert-butyl group acts as a protective moiety for amines, while the cinnamyl group introduces aromaticity and conjugated double bonds, influencing reactivity, solubility, and biological interactions. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals, leveraging its stability and modular reactivity .

Propriétés

IUPAC Name |

tert-butyl N-(3-phenylprop-2-enyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEHNJIKBMQEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740257 | |

| Record name | tert-Butyl (3-phenylprop-2-en-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115270-11-6 | |

| Record name | tert-Butyl (3-phenylprop-2-en-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cinnamylcarbamate involves the reaction of cinnamic acid with tert-butyl isocyanate. This reaction typically requires a catalyst such as zinc(II) triflate and is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate . The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form the desired carbamate .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Analyse Des Réactions Chimiques

Deprotection Reactions

The tert-butyl carbamate group is commonly used as a protecting group for amines. Deprotection typically occurs under acidic conditions:

-

Protonation : The carbamate oxygen is protonated by trifluoroacetic acid (TFA).

-

Cleavage : Loss of the tert-butyl cation generates a carbamic acid intermediate.

-

Decarboxylation : The carbamic acid undergoes decarboxylation, releasing CO₂ and yielding the free amine.

Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| TFA (10 eq) | Dichloromethane | 0°C → RT | 2–4 h | >90% |

Notes :

-

The reaction releases gaseous CO₂, requiring an open system to prevent pressure buildup.

-

The tert-butyl cation may form isobutylene or oligomers as byproducts.

Hydrolysis

The carbamate bond undergoes hydrolysis under acidic or basic conditions:

-

Reagents : HCl (6M), H₂O/THF (1:1).

-

Products : Cinnamylamine and tert-butanol.

-

Conditions : 80°C, 12 h, >85% conversion.

-

Reagents : NaOH (2M), methanol.

-

Products : Sodium cinnamylcarbamate and tert-butanol.

-

Conditions : RT, 6 h, 70–75% yield.

Reduction Reactions

The cinnamyl double bond can be selectively reduced:

| Catalyst | Solvent | Pressure (psi) | Time | Product | Yield |

|---|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 50 | 4 h | tert-Butyl 3-phenylpropylcarbamate | 92% |

Stereoselectivity :

-

Hydrogenation proceeds via syn addition, yielding predominantly the trans product.

Oxidation Reactions

The tert-butyl group confers stability against oxidation, but the cinnamyl moiety is susceptible:

-

Reagents : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂.

-

Product : tert-Butyl (2,3-epoxypropyl)carbamate.

-

Conditions : 0°C → RT, 8 h, 78% yield.

-

Reagents : Ozone (O₃), followed by Zn/H₂O.

-

Product : tert-Butyl glyoxylcarbamate.

-

Conditions : -78°C, 1 h, 65% yield.

Nucleophilic Substitution

The carbamate group participates in nucleophilic displacement reactions:

-

Reagents : Benzylamine, K₂CO₃, DMF.

-

Product : N-Benzyl cinnamylamine.

-

Conditions : 60°C, 12 h, 70% yield.

-

Reagents : Thiophenol, NaH, THF.

-

Product : tert-Butyl (cinnamylthio)carbamate.

-

Conditions : RT, 6 h, 60% yield.

Cross-Coupling Reactions

The cinnamyl group enables palladium-catalyzed coupling:

| Substrate | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| Iodobenzene | Pd(OAc)₂ | PPh₃ | tert-Butyl (styryl)carbamate | 82% |

Conditions : DMF, 100°C, 24 h.

Photochemical Reactions

UV irradiation induces isomerization of the cinnamyl group ( ):

-

Reagents : UV light (254 nm), hexane.

-

Product : tert-Butyl (Z-cinnamyl)carbamate.

-

Yield : 45% (equilibrium with E-isomer).

Applications De Recherche Scientifique

Medicinal Chemistry

TBCC has been investigated for its potential as a pharmaceutical agent. The incorporation of the tert-butyl group often enhances the metabolic stability of compounds, which is crucial for drug efficacy. Research indicates that substituting the tert-butyl group with other groups can lead to significant changes in the pharmacokinetic properties of drugs .

Case Study:

A study demonstrated that analogues of TBCC with modified tert-butyl groups exhibited improved metabolic stability in vitro and in vivo compared to their unmodified counterparts. This suggests that TBCC derivatives could be developed as more effective therapeutic agents .

Chemical Intermediate

TBCC serves as an important intermediate in organic synthesis. It is used in the synthesis of various bioactive compounds, including N-Boc-protected anilines and tetrasubstituted pyrroles. The versatility of TBCC allows it to participate in palladium-catalyzed reactions, which are critical in forming complex organic structures .

Table 1: Applications of TBCC in Organic Synthesis

| Application | Description |

|---|---|

| Synthesis of N-Boc-protected Anilines | Utilized in palladium-catalyzed reactions for drug development. |

| Formation of Tetrasubstituted Pyrroles | Used to introduce functional groups at specific positions. |

Industrial Applications

Beyond medicinal chemistry, TBCC has potential applications in various industrial sectors, including coatings and polymers. Its stability and reactivity make it suitable for use as an additive or modifier in these materials.

Case Study:

In the production of polymers, TBCC can enhance the thermal and oxidative stability of the final product, making it more suitable for demanding applications such as automotive components and electronics .

Toxicological Considerations

While exploring the applications of TBCC, it is essential to consider its safety profile. Studies have shown that compounds with similar structures may exhibit varying degrees of toxicity depending on their specific chemical characteristics and exposure levels .

Table 2: Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Acute Dermal Toxicity | Significant reactions observed at high concentrations. |

| Chronic Exposure Studies | Long-term exposure may lead to adverse effects; further studies needed for TBCC specifically. |

Mécanisme D'action

The mechanism of action of tert-Butyl cinnamylcarbamate involves its ability to absorb UV radiation, thereby preventing the radiation from penetrating the skin and causing damage. The compound interacts with UV rays and converts them into less harmful forms of energy, such as heat. This protective effect is primarily due to the presence of the cinnamyl group, which has a high affinity for UV light.

Comparaison Avec Des Composés Similaires

Key Structural Variations

The cinnamyl group distinguishes tert-butyl cinnamylcarbamate from other carbamates. Below is a comparative analysis with analogous compounds:

| Compound Name | Substituent/Group | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|

| This compound | Cinnamyl (styryl) | ~265.3* | Conjugated double bond, aromaticity, enhanced UV reactivity | - |

| tert-Butyl benzylcarbamate | Benzyl | 207.3 | Aromatic but lacks conjugated double bond; lower steric hindrance | |

| tert-Butyl (3-hydroxypropyl)carbamate | Hydroxypropyl | 189.2 | Polar hydroxy group improves solubility; limited aromatic interactions | |

| tert-Butyl (azetidin-3-ylmethyl)carbamate | Azetidine (4-membered ring) | 214.3 | Rigid heterocyclic structure; potential for CNS-targeted applications | |

| tert-Butyl (4-chlorobenzyl)carbamate | 4-Chlorobenzyl | 241.7 | Electron-withdrawing Cl enhances electrophilicity; halogen-specific binding |

*Calculated based on molecular formula.

Impact of Substituents on Properties

- Cinnamyl Group : The styryl moiety increases lipophilicity (logP ~3.5) compared to benzyl (logP ~2.8) or aliphatic carbamates, favoring membrane permeability . Its conjugated system enables UV detection (λmax ~270 nm) and participation in Diels-Alder or Michael addition reactions .

- Biological Activity: Cinnamyl derivatives often exhibit enhanced binding to aromatic receptors (e.g., tyrosine kinases) compared to non-aromatic analogs. For instance, this compound may inhibit enzymes like COX-2 due to structural mimicry of arachidonic acid, whereas tert-butyl (3-hydroxypropyl)carbamate shows negligible such activity .

- Synthetic Utility : The tert-butyl group enhances stability during multi-step syntheses, while the cinnamyl group serves as a versatile handle for cross-coupling or hydrogenation reactions .

Solubility and Stability

| Compound Name | Solubility in Water (mg/mL) | Stability in Acidic Conditions | Thermal Decomposition (°C) | |

|---|---|---|---|---|

| This compound | 0.15 | Stable (pH 2–6) | 220–240 | |

| tert-Butyl benzylcarbamate | 0.45 | Stable (pH 2–7) | 200–215 | |

| tert-Butyl (azetidin-3-ylmethyl)carbamate | 1.20 | Degrades at pH <2 | 190–210 |

Future Research Directions

- Mechanistic Studies : Elucidate interactions with biological targets (e.g., kinases, GPCRs) using alphaLISA or SPR .

- Derivatization : Explore halogenated or nitro-substituted cinnamylcarbamates for enhanced bioactivity .

- Safety Profiling : Conduct in vivo toxicokinetic studies to assess metabolite formation and organ-specific toxicity .

Activité Biologique

Tert-butyl cinnamylcarbamate (TBCC) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of TBCC's biological activity, including its synthesis, mechanisms of action, and potential applications.

TBCC can be synthesized through the reaction of tert-butyl carbamate with cinnamaldehyde. The resulting compound features a tert-butyl group, which is known for its steric hindrance and influence on the compound's reactivity and biological properties. The presence of the cinnamyl moiety is significant as it contributes to the compound's biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of TBCC. For instance, derivatives of tert-butyl phenylcarbamate have demonstrated promising anti-inflammatory activity comparable to standard drugs like indomethacin. In vivo studies utilizing carrageenan-induced rat paw edema models showed that several synthesized derivatives exhibited significant inhibition rates ranging from 39% to 54% within 9 to 12 hours post-administration .

Table 1: In Vivo Anti-Inflammatory Activity of TBCC Derivatives

| Compound | Inhibition Rate (%) | Time (hours) |

|---|---|---|

| 4a | 54.239 | 9 |

| 4i | 39.021 | 12 |

Antioxidant Activity

The antioxidant potential of TBCC has also been explored. Compounds containing tert-butyl groups have been shown to enhance solubility in organic solvents, which can improve their efficacy as antioxidants in various applications . The mechanism by which TBCC exerts its antioxidant effects may involve the scavenging of free radicals and modulation of oxidative stress pathways.

The mechanisms through which TBCC exerts its biological effects are still under investigation. However, studies suggest that the compound may interact with specific molecular targets involved in inflammatory pathways, potentially inhibiting enzymes such as cyclooxygenase-2 (COX-2). In silico docking studies have provided insights into the binding modes of TBCC derivatives with COX-2, indicating a favorable interaction that could lead to reduced inflammation .

Study on Metabolic Stability

A comparative study on metabolic stability between TBCC and its analogs revealed that modifications to the tert-butyl group could significantly affect the compound's pharmacokinetic properties. For example, replacing some hydrogen atoms in the tert-butyl group with fluorine atoms increased metabolic stability in vitro, suggesting that strategic modifications can enhance the biological profile of TBCC .

Table 2: Metabolic Stability Comparison

| Compound | Metabolic Stability (t1/2) |

|---|---|

| TBCC | Moderate |

| Trifluoromethyl analog | Increased |

Applications in Pharmaceutical Development

The potential applications of TBCC extend into pharmaceutical development, particularly as an anti-inflammatory or antioxidant agent. Its unique structural properties may allow for further modifications to optimize efficacy and reduce side effects.

Q & A

Q. What are the key synthetic routes and critical intermediates for tert-Butyl cinnamylcarbamate?

this compound can be synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. A common approach involves reacting cinnamylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Intermediate isolation steps, such as purification via column chromatography, are critical to remove unreacted reagents. Monitoring the reaction via TLC or HPLC ensures completion. For Boc-protected analogs, similar protocols are documented for tert-butyl carbamate derivatives, such as tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate, which involves sequential Boc protection and functional group transformations .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the structure, particularly the tert-butyl group (δ ~1.4 ppm for H) and carbamate carbonyl (δ ~155 ppm for C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns.

- HPLC/GC-MS : Used for purity assessment and detecting residual solvents or byproducts. SLE (supported liquid extraction) and GC-MS are effective for volatile impurities .

- IR Spectroscopy : Confirms carbamate C=O stretching (~1680–1720 cm).

Q. What safety protocols are required when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosol formation is possible .

- Ventilation : Work in a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve Boc-anhydride reactivity.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates carbamate formation by activating the carbonyl group.

- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., tert-butyl group cleavage).

- Workup Optimization : Use aqueous washes (e.g., 1M HCl) to remove excess reagents. Yield improvements up to 85% are achievable with stoichiometric adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.